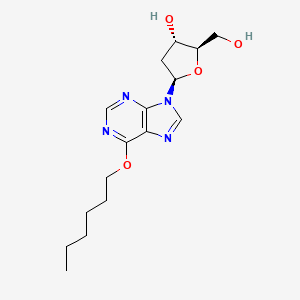
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The unique structural features of this compound, including the hexyloxy group, make it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine typically involves multiple steps. The starting material is often a purine derivative, which undergoes glycosylation with a protected sugar moiety. The hexyloxy group is introduced through an alkylation reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the sugar moiety.
Reduction: This reaction can reduce any oxidized functional groups.
Substitution: This reaction can replace the hexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or functionalized analogs.
Wissenschaftliche Forschungsanwendungen
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The compound may target specific enzymes involved in DNA replication or repair, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)guanine
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)cytosine
Uniqueness
The presence of the hexyloxy group in 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine distinguishes it from other nucleoside analogs. This structural feature may enhance its lipophilicity, potentially improving its cellular uptake and bioavailability. Additionally, the hexyloxy group may confer unique interactions with biological targets, making this compound a valuable tool for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
184777-71-7 |
|---|---|
Molekularformel |
C16H24N4O4 |
Molekulargewicht |
336.39 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(6-hexoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-23-16-14-15(17-9-18-16)20(10-19-14)13-7-11(22)12(8-21)24-13/h9-13,21-22H,2-8H2,1H3/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
QGDBDKQGLGWTRH-YNEHKIRRSA-N |
Isomerische SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
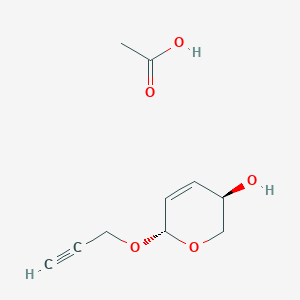

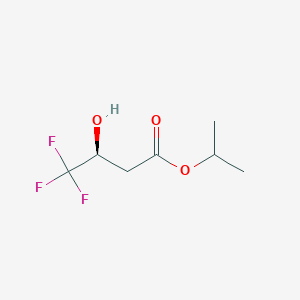

![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
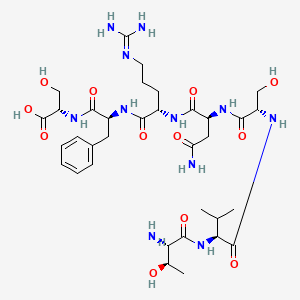

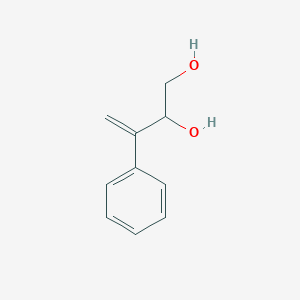
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
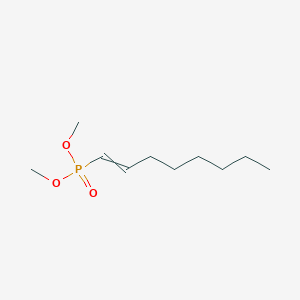
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
